molecular formula C8H14N2O B13921917 2-Ethyl-1-propan-2-ylimidazol-4-ol

2-Ethyl-1-propan-2-ylimidazol-4-ol

Cat. No.: B13921917
M. Wt: 154.21 g/mol
InChI Key: AZKRXAYDOHPFSI-UHFFFAOYSA-N
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Description

2-Ethyl-1-propan-2-ylimidazol-4-ol is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-propan-2-ylimidazol-4-ol typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of substituted imidazoles, including this compound, often involves the use of heterogeneous catalysts like ZnFe2O4 nanoparticles. These catalysts facilitate the reaction of aldehydes, benzil, and primary amines to produce the desired imidazole derivatives in good yields .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-propan-2-ylimidazol-4-ol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of alkylated imidazole derivatives.

Scientific Research Applications

2-Ethyl-1-propan-2-ylimidazol-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-1-propan-2-ylimidazol-4-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diazole: Another imidazole derivative with similar structural features.

    Histidine: An amino acid containing an imidazole ring.

    Metronidazole: A well-known antimicrobial agent with an imidazole core.

Uniqueness

2-Ethyl-1-propan-2-ylimidazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other imidazole derivatives, it may exhibit unique reactivity and selectivity in various chemical reactions .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-ethyl-1-propan-2-ylimidazol-4-ol

InChI

InChI=1S/C8H14N2O/c1-4-7-9-8(11)5-10(7)6(2)3/h5-6,11H,4H2,1-3H3

InChI Key

AZKRXAYDOHPFSI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CN1C(C)C)O

Origin of Product

United States

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